Cefclidin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefclidin is synthesized through a series of chemical reactions involving the incorporation of specific side groups at designated positions on the cephalosporin nucleus. The synthetic route typically involves the following steps:
Formation of the cephalosporin nucleus: The cephalosporin core structure is synthesized through a series of chemical reactions involving the cyclization of specific precursors.
Incorporation of side groups: The side groups, such as (4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino, are introduced at positions 3 and 7, respectively
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions
Cefclidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups on the this compound molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups on the this compound molecule with other atoms or groups
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution reagents: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include modified this compound derivatives with altered antibacterial activity and pharmacokinetic properties .
Scientific Research Applications
Cefclidin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: This compound is used in the pharmaceutical industry for the development of new cephalosporin antibiotics .
Mechanism of Action
Cefclidin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Cefclidin is compared with other similar compounds, such as cefepime and cefpirome. These compounds share structural similarities but differ in their antibacterial spectrum and resistance to enzymatic hydrolysis:
Cefepime: Cefepime has a broader spectrum of activity but is less effective against certain resistant strains compared to this compound.
Cefpirome: Cefpirome exhibits similar activity to this compound but has different pharmacokinetic properties .
List of Similar Compounds
- Cefepime
- Cefpirome
- Ceftazidime
- Cefotaxime
- Ceftriaxone
Biological Activity
Cefclidin (E1040) is a novel cephalosporin antibiotic that has garnered attention for its unique biological activity, particularly its efficacy against various bacterial strains, including those resistant to other antibiotics. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.
Overview of this compound
This compound is an intravenously administered cephalosporin antibiotic developed to combat a range of bacterial infections. Its structure allows it to exhibit potent bactericidal activity while maintaining stability against beta-lactamase enzymes produced by certain bacteria. This characteristic is crucial in the treatment of infections caused by resistant strains.
Antibacterial Efficacy
Minimum Inhibitory Concentrations (MICs)
The effectiveness of this compound has been assessed through various studies that determined its MICs against several clinical isolates. The following table summarizes the MIC values for this compound compared to other cephalosporins:
Bacterial Strain | This compound (µg/ml) | Cefotaxime (µg/ml) | Ceftazidime (µg/ml) | Cefoperazone (µg/ml) |
---|---|---|---|---|
Staphylococcus aureus | 12.5 | 0.5 | 4 | 1 |
Enterococcus faecalis | >100 | 8 | >100 | 16 |
Escherichia coli | 0.20 | 0.25 | 1 | 0.5 |
Klebsiella pneumoniae | 0.20 | 0.5 | 2 | 1 |
Enterobacter cloacae | 0.78 | 1 | >100 | 4 |
Pseudomonas aeruginosa | 12.5 | >100 | >100 | >100 |
This compound demonstrated superior activity against Enterobacter cloacae and Pseudomonas aeruginosa compared to cefotaxime, ceftazidime, and cefoperazone, highlighting its potential as a treatment option for infections caused by these pathogens .
Case Studies and Clinical Applications
Clinical studies involving this compound have shown promising results in treating various infections:
- Pneumonia and Pulmonary Abscess : In a study involving five patients with pneumonia and pulmonary abscesses, this compound was administered intravenously at doses ranging from 2.0 g to 4.0 g daily for periods of 9 to 21 days. The clinical response was positive in four out of five cases, with successful eradication of Pseudomonas aeruginosa noted in one patient, although Bacteroides intermedins persisted in another case .
- Surgical Infections : A clinical evaluation of this compound in surgical settings showed excellent responses in one case, good responses in thirteen cases, and fair or poor responses in others when administered at doses of 1 g to 2 g daily over varying durations . This indicates its utility in postoperative infection management.
Resistance Mechanism Insights
One of the significant advantages of this compound is its ability to resist the emergence of resistant bacterial strains during treatment. In comparative studies with ceftazidime, this compound did not show regrowth or emergence of resistant mutants during a simulated pharmacokinetic model over a period of twelve hours, while ceftazidime did . This suggests that this compound may be a more reliable option in settings where antibiotic resistance is a concern.
Pharmacokinetics and Administration
This compound is typically administered intravenously, allowing for rapid systemic availability and effective concentration levels against target pathogens. The pharmacokinetic profile indicates that it maintains effective plasma concentrations over extended periods post-administration, which is critical for treating severe infections .
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVHVMCKLDZLGN-TVNFHGJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147023 | |
Record name | Cefclidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105239-91-6, 114013-51-3 | |
Record name | Cefclidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105239-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefclidin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Petrolite E 1040 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefclidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCLIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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